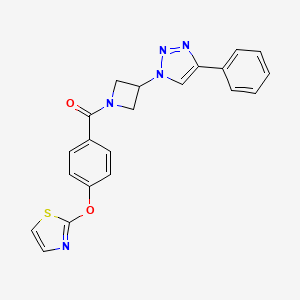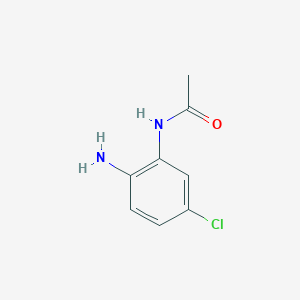![molecular formula C23H29N3O2 B2996483 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide CAS No. 1241184-19-9](/img/structure/B2996483.png)
3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide is a complex organic compound featuring an adamantane core, a formamide group, and a cyano-phenylethyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with adamantane-1-carboxylic acid and 1-cyano-2-phenylethylamine.
Reaction Steps:
Adamantane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.
The resulting acid chloride is then reacted with 1-cyano-2-phenylethylamine in the presence of a base such as triethylamine to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and reaction time to optimize yield and purity.
Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the target site.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Primary amines or alcohols.
Substitution Products: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial or antiviral activities. Industry: It can be used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide exerts its effects involves binding to specific molecular targets. The adamantane core interacts with enzymes or receptors, while the cyano-phenylethyl group may modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Adamantane derivatives: These compounds share the adamantane core but differ in functional groups.
Cyano-phenylethyl derivatives: These compounds have similar cyano-phenylethyl moieties but different core structures.
Uniqueness: The combination of the adamantane core with the cyano-phenylethyl group and the formamide moiety makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide in various scientific fields and its potential applications
Propriétés
IUPAC Name |
N-[3-[(1-cyano-2-phenylethyl)amino]-3-oxopropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c24-15-20(11-16-4-2-1-3-5-16)26-21(27)6-7-25-22(28)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-5,17-20H,6-14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPXZQHMDOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)NC(CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)




![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)





![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)
